molecular formula C18H14ClNO3 B2905271 methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1207038-91-2

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2905271
CAS No.: 1207038-91-2
M. Wt: 327.76
InChI Key: PIYUSWGTBGNOIU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group substituted at position 4 of the quinoline core, linked to a 2-chlorophenyl moiety, and a methyl ester at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including antimalarial, anticancer, and anti-tuberculosis activities . The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the methyl ester improves bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYUSWGTBGNOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxyquinoline-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, making them potential candidates for developing new antibiotics .

Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. Studies have demonstrated that this compound can induce apoptosis in cancer cells. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Neurological Applications

CNS Disorders Treatment
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Its ability to modulate neurotransmission suggests it could be effective against conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, revealed a significant reduction in bacterial viability in vitro. The compound was tested against both Gram-positive and Gram-negative bacteria, showing a broader spectrum of activity than traditional antibiotics .

Case Study 2: Anticancer Mechanism

In vitro studies highlighted the anticancer mechanism of this compound on human cancer cell lines. The compound was found to inhibit cell migration and invasion, suggesting its potential utility in cancer therapy as an adjunct to existing treatments .

Pharmaceutical Applications

Anticancer Agent
This compound has been studied for its potential as an anticancer agent. Research indicates it can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest, particularly in breast cancer models .

Antimicrobial Properties
Similar to other thiourea derivatives, 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea exhibits antimicrobial activity. It has been shown to be effective against various pathogens, making it a candidate for further development as an antimicrobial agent .

Material Science

Ionic Liquids Development
The compound's imidazole ring structure is utilized in the formation of ionic liquids, which are gaining popularity as solvents for various chemical reactions due to their unique properties such as low volatility and high thermal stability . These ionic liquids can serve as green solvents in synthetic chemistry.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the modulation of apoptotic pathways .

Case Study 2: Ionic Liquids Application

Research into the use of this compound in ionic liquid formulations showed enhanced solubility for various organic compounds, facilitating reactions that are typically challenging under conventional conditions .

Mechanism of Action

The mechanism of action of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate ()
  • Structure : Methoxy at position 6, aryl group at position 2, methyl ester at position 4.
  • Comparison: The target compound features substitutions at positions 2 and 4, whereas this analog has a methoxy at position 5.
  • Synthesis : Both compounds utilize methyl iodide and potassium carbonate for esterification, suggesting shared synthetic pathways .
Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate ()
  • Structure : Bromophenyl at position 2, ethyl ester at position 4.
  • Comparison: The bromine atom increases molecular weight (367.2 g/mol vs. However, the ethyl ester may confer lower metabolic stability than the methyl ester .
6-Chloro-2-(4-Chlorophenyl)-4-quinolinecarboxylate Derivatives ()
  • Structure : Chlorine at position 6 and 4-chlorophenyl at position 2.
  • Comparison: The dual chloro-substitution increases logP (indicating higher lipophilicity) but may introduce toxicity concerns.
4-Methylphenyl Quinoline-2-carboxylate ()
  • Structure : Methylphenyl at position 4, carboxylate at position 2.
  • Comparison: The absence of a methoxy or chloro group reduces electron-withdrawing effects, possibly diminishing binding affinity to hydrophobic enzyme pockets. The dihedral angle between quinoline and benzene rings (78.3°–88.2°) contrasts with the target’s likely planar conformation, affecting intermolecular interactions .

Physicochemical and Structural Properties

Property Target Compound Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate 6-Chloro-2-(2-Methylphenyl)quinoline-4-carboxylic Acid
Molecular Weight ~352.8 g/mol 327.4 g/mol 297.7 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~3.1 ~2.8
Key Substituents 4-(2-Cl-Ph-OCH2), 2-COOCH3 6-OCH3, 2-aryl, 4-COOCH3 6-Cl, 2-Me-Ph, 4-COOH
Bioavailability High (ester prodrug) Moderate Low (carboxylic acid)
  • Crystal Packing: Analogs like 4-methylphenyl quinoline-2-carboxylate () exhibit weak C–H···O interactions and π-π stacking (centroid distances 3.56–3.89 Å), which stabilize crystal lattices. The target’s bulkier 2-chlorophenyl group may disrupt such interactions, reducing crystallinity .

Biological Activity

Methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by a quinoline ring system with a methoxy group and a chlorophenyl moiety, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN O3. The presence of the methoxy and chlorophenyl groups enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

Feature Description
Quinoline Ring Central structure providing biological activity
Methoxy Group Enhances solubility and potential interactions
Chlorophenyl Moiety Contributes to unique chemical properties

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It may inhibit the growth of various microorganisms by interfering with nucleic acid synthesis or protein function. Preliminary studies suggest that the compound acts against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

The specific mechanisms of action for this compound remain under investigation; however, it is hypothesized that it may inhibit key enzymes involved in microbial DNA replication, similar to other quinoline derivatives known for their antimicrobial effects .

Anticancer Properties

This compound has been evaluated for its anticancer activity in various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2), where it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Case Study: Cytotoxicity Assay Results

In a recent study, the cytotoxicity of the compound was assessed using plate clone formation assays:

Concentration (μM) HCT116 Cell Clone Formation (%) Caco-2 Cell Clone Formation (%)
0100100
0.282.5386.48
0.415.2123.22

These results indicate that higher concentrations significantly reduce cell viability, suggesting potential as an anticancer agent .

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Quinoline derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to reduce inflammatory markers could position it as a candidate for treating inflammatory diseases .

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